2-amino-3-(2,4-dinitrophenyl)propanoic Acid
Description
Properties
IUPAC Name |
2-amino-3-(2,4-dinitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUHQYJZJUDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method employs 2,4-dinitrofluorobenzene (DNFB) to label the amine group of phenylalanine via nucleophilic aromatic substitution. The fluorine atom in DNFB is displaced by the α-amino group of phenylalanine under alkaline conditions.
Steps :
- Alkaline Activation : Phenylalanine is dissolved in a sodium bicarbonate buffer (pH 8–9) to deprotonate the amine group.
- Electrophilic Substitution : DNFB reacts with the activated amine, forming a stable DNP-phenylalanine derivative.
- Acid Hydrolysis : The product is hydrolyzed with 6 M HCl to yield 2-amino-3-(2,4-dinitrophenyl)propanoic acid.
Key Conditions :
Advantages and Limitations
- Advantages : High regioselectivity, scalable for industrial use.
- Limitations : Requires careful handling of toxic DNFB and strong acids.
Multi-Step Synthesis from Veratraldehyde and Hippuric Acid
Patent-Based Method (RU2802445C1)
This approach avoids toxic intermediates and uses commercially available reagents:
Steps :
- Azlactone Formation : Veratraldehyde reacts with hippuric acid in the presence of sodium acetate to form 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (yield: 83%).
- Alkaline Hydrolysis : Treatment with aqueous NaOH and Raney nickel reduces the azlactone to 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid (yield: 90%).
- Demethylation : Concentrated HBr removes methyl protecting groups, yielding the final product.
Key Conditions :
Comparative Analysis
| Parameter | Sanger’s Method | Patent Method |
|---|---|---|
| Steps | 3 | 4 |
| Toxicity | High (DNFB) | Low |
| Yield | 70–85% | 60% |
| Scalability | Industrial | Laboratory |
Alternative Routes via Nitration of Protected Intermediates
Nitration of Benzyl-Protected Phenylalanine
A modified approach involves nitrating N-benzylphenylalanine followed by deprotection:
Steps :
- Protection : Benzyl chloroformate protects the α-amino group.
- Nitration : Nitric acid/sulfuric acid mixture introduces nitro groups at the 2- and 4-positions.
- Deprotection : Catalytic hydrogenation removes the benzyl group.
Key Data :
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4-dinitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: 2-amino-3-(2,4-diaminophenyl)propanoic acid.
Reduction: 2-amino-3-(2,4-dinitrosophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-3-(2,4-dinitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4-dinitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in redox reactions, affecting the oxidative state of biological molecules. The amino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s effects on cellular pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Positional Isomers and Nitro Group Variations
- 3-Amino-3-(2-nitrophenyl)propanoic acid (CAS 5678-48-8): Differs by having a single nitro group at the ortho position of the phenyl ring.
- (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid: Features a single nitro group at the para position and an acetylated amino group. The para substitution alters steric and electronic interactions, impacting its biological activity (e.g., enzyme inhibition) .
Functional Group Modifications
- Boc-Dap(Dnp)-OH (CAS 214750-67-1): A protected derivative with a tert-butoxycarbonyl (Boc) group on the amino moiety and a DNP group on the side chain. This compound is used in peptide synthesis to study steric hindrance and stability .
- 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid (CAS 2088570-82-3): Incorporates an ethoxy linker between the DNP group and the propanoic acid backbone, enhancing solubility and altering binding kinetics in fluorescence-based assays .
Table 1. Key Properties of 2-Amino-3-(2,4-dinitrophenyl)propanoic Acid and Analogues
Mechanistic and Functional Comparisons
- Toxicity Mechanism: The DNP group in 2-amino-3-(2,4-dinitrophenyl)propanoic acid shares mechanistic similarities with 2,4-dinitrophenol (2,4-DNP), a known uncoupler of oxidative phosphorylation.
- Fluorescence Quenching: Dinitrophenylated amino acids like GlyDNP (2-[(2,4-dinitrophenyl)amino]acetic acid) exhibit strong fluorescence quenching properties due to electron-deficient aromatic systems. This contrasts with simpler nitro derivatives (e.g., 4-nitrophenylalanine), which show weaker quenching .
Biological Activity
Chemical Structure and Properties
2-Amino-3-(2,4-dinitrophenyl)propanoic acid, also known as DNP-alanine, is a derivative of alanine featuring a dinitrophenyl group at the 3-position. This compound is characterized by its unique chemical structure, which includes an amino group, a propanoic acid backbone, and two nitro groups attached to a phenyl ring. This configuration imparts specific biological activities and makes it a subject of interest in biochemical research.
Biological Activity
Mechanism of Action
The biological activity of 2-amino-3-(2,4-dinitrophenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets. It has been shown to influence several biochemical pathways, particularly those related to amino acid metabolism and signal transduction. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes by binding to their active sites. Additionally, it may alter protein interactions, which can lead to changes in cellular function and signaling pathways.
Enzyme Inhibition
Research indicates that DNP-alanine can inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its potential in inhibiting renin activity, which is crucial for regulating blood pressure . The inhibition mechanism often involves competitive binding to the active site of the enzyme, thereby reducing its activity.
Case Studies and Research Findings
Several studies have explored the biological implications of 2-amino-3-(2,4-dinitrophenyl)propanoic acid:
-
Renin Inhibition
A study focused on developing highly sensitive fluorogenic substrates for evaluating renin inhibitors highlighted the use of DNP-alanine as a substrate. The incorporation of the dinitrophenyl group enhanced the sensitivity and specificity of the assays used to measure renin activity . -
Protein Interaction Studies
Investigations into the interactions between DNP-alanine and various proteins have revealed that this compound can significantly alter protein conformation and function. This property has implications for understanding how small molecules can modulate protein activity in physiological processes. -
Therapeutic Potential
The compound has been studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Its ability to inhibit specific enzymes suggests that it may serve as a lead compound for developing new drugs targeting metabolic disorders or inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
